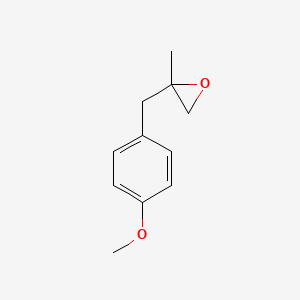

2-(4-Methoxybenzyl)-2-methyloxirane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-2-methyloxirane |

InChI |

InChI=1S/C11H14O2/c1-11(8-13-11)7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3 |

InChI Key |

NQQXPUBFNDVYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Mechanistic Investigations of 2 4 Methoxybenzyl 2 Methyloxirane Reactivity

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain, a combination of angle and torsional strain, makes the carbons of the epoxide ring highly electrophilic and susceptible to attack by nucleophiles, even though alkoxides are typically poor leaving groups. chemistrysteps.comlibretexts.org The reaction pathway is significantly influenced by the nature of the nucleophile and the presence or absence of an acid catalyst.

Nucleophilic Ring-Opening Pathways

Under neutral or basic conditions, the ring-opening of 2-(4-Methoxybenzyl)-2-methyloxirane proceeds via a direct nucleophilic attack on one of the ring carbons. This process follows a classic SN2 mechanism, driven by the release of ring strain. chemistrysteps.com A wide variety of strong nucleophiles, including alkoxides, cyanides, Grignard reagents, and amines, can initiate this reaction. chemistrysteps.comnih.gov

The regioselectivity of nucleophilic attack on an unsymmetrical epoxide under basic or neutral conditions is primarily governed by steric hindrance. stackexchange.comkhanacademy.org The nucleophile preferentially attacks the less substituted, more sterically accessible carbon atom in an SN2 fashion. chemistrysteps.comyoutube.com

In the case of this compound, the C3 position (a secondary carbon) is significantly less sterically hindered than the C2 position (a tertiary carbon). Therefore, strong nucleophiles will selectively attack the C3 carbon. For example, reaction with sodium methoxide in methanol (B129727) would yield 1-methoxy-3-(4-methoxyphenyl)-2-methylpropan-2-ol as the major product.

| Nucleophile/Conditions | Site of Attack | Major Product | Mechanism |

| Strong Nucleophile (e.g., RO⁻, CN⁻, RMgX) / Basic or Neutral | C3 (Less substituted) | Nucleophile at C3, OH at C2 | SN2 |

| Weak Nucleophile (e.g., H₂O, ROH) / Acidic | C2 (More substituted) | Nucleophile at C2, OH at C3 | SN1-like |

The ring-opening of epoxides via the SN2 mechanism is inherently stereospecific. The nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond (backside attack). pressbooks.pub This leads to an inversion of the stereochemical configuration at the center of attack. stackexchange.com The resulting product features the nucleophile and the newly formed hydroxyl group in a trans or anti configuration. chemistrysteps.com

If a single enantiomer of this compound were used, nucleophilic attack at the C3 carbon would result in the formation of a single enantiomer of the product, with an inverted configuration at C3. The configuration at the C2 stereocenter would remain unchanged during this specific reaction.

Epoxide ring-opening can occur through either intermolecular or intramolecular pathways.

Intermolecular Ring-Opening: This is the more common pathway, involving the attack of an external nucleophile, such as an alkoxide ion or an amine, on the epoxide ring. The reactions discussed in the previous sections are examples of intermolecular events.

Intramolecular Ring-Opening: If the molecule containing the epoxide also possesses a nucleophilic functional group positioned appropriately, an intramolecular cyclization can occur. researchgate.net This process is governed by factors such as ring size of the potential product and geometric constraints. While no specific examples involving this compound are prominently documented, one could envision a scenario where a derivative containing a tethered nucleophile (e.g., a hydroxyl or amino group on the benzyl (B1604629) substituent) could lead to the formation of a new heterocyclic ring system.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the ring-opening mechanism is altered significantly. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring for attack by even weak nucleophiles like water or alcohols. chemistrysteps.comkhanacademy.org

The subsequent nucleophilic attack has characteristics of both SN1 and SN2 pathways. pressbooks.publibretexts.org The transition state involves significant positive charge development on the carbon atoms of the epoxide. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon. youtube.comlibretexts.org For this compound, the tertiary C2 carbon can better stabilize the partial positive charge, making it the primary site of attack in acid-catalyzed reactions.

The acid-catalyzed hydrolysis of epoxides is a standard method for the synthesis of 1,2-diols (vicinal glycols). pressbooks.pub When this compound is treated with aqueous acid (e.g., dilute H₂SO₄), the water molecule acts as the nucleophile.

Following the principles of acid-catalyzed ring-opening, the water molecule will attack the more substituted C2 carbon. This regioselectivity is due to the greater carbocationic character at the tertiary position in the protonated intermediate. The attack still occurs from the backside, leading to a trans relationship between the two hydroxyl groups in the resulting diol. The final product of this reaction is 2-(4-methoxybenzyl)-2-methylpropane-1,2-diol.

| Reagent | Site of Attack | Product | Stereochemistry |

| H₃O⁺ | C2 (More substituted) | 2-(4-methoxybenzyl)-2-methylpropane-1,2-diol | trans addition of hydroxyl groups |

Rearrangement to Carbonyl Compounds and Hydrogen Migration

The acid-catalyzed rearrangement of epoxides to carbonyl compounds is a well-established transformation in organic synthesis. In the case of this compound, this rearrangement can proceed via a hydrogen shift, leading to the formation of chiral aldehydes. This process is of particular interest as it allows for the generation of stereocenters from racemic epoxides. The reaction is typically catalyzed by chiral Brønsted acids, which facilitate the asymmetric 1,2-rearrangement. nih.gov

The mechanism of this rearrangement involves the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. A subsequent 1,2-hydride shift then leads to the formation of the corresponding aldehyde. The regioselectivity of the hydride shift is influenced by the substitution pattern of the epoxide.

A related phenomenon that highlights the principles of hydrogen migration during ring-opening and rearrangement is the NIH (National Institutes of Health) shift, observed in the metabolism of aromatic compounds. This process involves the intramolecular migration of a hydrogen atom during the enzymatic hydroxylation of an aromatic ring, which proceeds through an arene oxide intermediate. When a hydrogen atom on the aromatic ring is replaced by deuterium, the C-H bond, being weaker than the C-D bond, is preferentially broken, leading to the migration of the hydrogen atom over the deuterium atom. This demonstrates the kinetic preference for the migration of the lighter isotope in such rearrangements. pearson.com

| Reactant | Catalyst | Product | Key Feature |

| Racemic Epoxides | Chiral Brønsted Acid | Chiral Aldehydes | Asymmetric 1,2-rearrangement via hydrogen shift nih.gov |

| Arene Oxide with H/D | Enzyme (in vivo) | Hydroxylated Aromatic Compound | NIH Shift: Preferential migration of H over D pearson.com |

Kinetic Isotope Effects in Acid-Catalyzed Reactions

The study of kinetic isotope effects (KIEs) provides valuable insights into the rate-determining steps of chemical reactions. In the context of acid-catalyzed reactions of epoxides, KIEs can help elucidate the mechanism of ring-opening and rearrangement. For instance, in the acid-catalyzed ring-opening of butyl epoxy alcohols, the reaction kinetics are influenced by the hydronium ion activity and the nature of the nucleophile present in the medium. nih.gov

The NIH shift, as discussed previously, is a prime example of a primary kinetic isotope effect. The preference for the migration of a hydrogen atom over a deuterium atom is a direct consequence of the difference in the zero-point energies of the C-H and C-D bonds. The C-H bond is weaker and has a higher zero-point energy, leading to a lower activation energy for its cleavage compared to the C-D bond. pearson.com This results in a faster reaction rate for the migration of hydrogen.

The magnitude of the KIE can provide information about the transition state of the reaction. A large primary KIE is indicative of a transition state in which the bond to the isotope is significantly broken. In the case of acid-catalyzed epoxide rearrangements involving a hydride shift, a significant KIE would be expected if the hydride shift is the rate-determining step.

| Reaction | Isotopic Substitution | Observed Effect | Mechanistic Implication |

| Acid-Catalyzed Epoxide Ring-Opening | Not specified in detail for the target compound | Rate dependence on acid and nucleophile concentration nih.gov | Complex kinetics involving multiple species |

| NIH Shift in Arene Oxides | H vs. D | Preferential migration of H pearson.com | C-H bond cleavage is part of the rate-determining step |

Frustrated Lewis Pair (FLP)-Mediated Ring-Opening Reactions

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity can be harnessed to activate small molecules and mediate a variety of chemical transformations, including the ring-opening of epoxides. The reaction of FLPs with monosubstituted epoxides, such as 2-methyloxirane and 2-phenyloxirane, has been shown to result in the formation of zwitterionic six- and seven-membered heterocycles. researchgate.net

The mechanism of FLP-mediated epoxide ring-opening is proposed to proceed via the activation of the epoxide by the Lewis acidic component of the FLP, followed by a nucleophilic attack from the Lewis basic component of a second FLP molecule. This leads to the formation of a chain-like intermediate, which then undergoes ring-closure to yield the final cyclic product, with the concurrent release of the second equivalent of the FLP that acts as a catalyst in this process. researchgate.net Computational and kinetic studies support this proposed mechanism. researchgate.net

This metal-free approach to epoxide ring-opening offers an alternative to traditional acid- or base-catalyzed methods and provides access to unique heterocyclic structures. researchgate.net

| Frustrated Lewis Pair | Epoxide Substrate | Product | Mechanistic Feature |

| tBu₂PCH₂BPh₂ | 2-methyloxirane | Six-membered zwitterionic heterocycle researchgate.net | Catalytic cycle involving two FLP molecules researchgate.net |

| o-Ph₂P(C₆H₄)BCat | 2-phenyloxirane | Seven-membered zwitterionic heterocycle researchgate.net | Activation of epoxide by Lewis acid followed by nucleophilic attack researchgate.net |

Other Transformational Pathways

Reductive Transformations to Diols

The reduction of epoxides is a fundamental transformation that leads to the formation of alcohols. In the case of this compound, reductive ring-opening would be expected to yield a diol. The preparation of optically active epoxides from vicinal diols is a well-established synthetic route, implying that the reverse reaction, the reduction of epoxides to diols, is also a feasible and important transformation. orgsyn.org

A related reductive transformation is the conversion of terminal epoxides to primary alcohols. This can be achieved using hydrogen gas as the stoichiometric reagent, promoted by an iridium precatalyst under acidic conditions. rsc.org The proposed mechanism for this reaction involves an initial acid-catalyzed ring-opening of the epoxide to form a 1,2-diol, followed by an acid-catalyzed dehydration to an enol, which then rearranges to an aldehyde. The final step is the iridium-catalyzed hydrogenation of the aldehyde to the primary alcohol. rsc.org Although this process does not terminate at the diol stage, it demonstrates a reductive pathway for the epoxide ring.

| Reaction | Reagents | Product | Mechanistic Insight |

| Reduction of Epoxides | e.g., LiAlH₄ | Vicinal Diols | Standard synthetic transformation orgsyn.org |

| Conversion to Primary Alcohols | H₂, Iridium catalyst, Acid | Primary Alcohols | Involves an intermediate diol rsc.org |

Rearrangements and Isomerization Pathways

In addition to the rearrangement to carbonyl compounds via hydrogen migration, epoxides can undergo other types of rearrangements and isomerizations, particularly under the influence of Lewis acids. A general mechanism for the Lewis acid-catalyzed rearrangement of epoxides involves the coordination of the Lewis acid to the epoxide oxygen, followed by C-O bond cleavage to generate a carbocationic intermediate, which then undergoes rearrangement.

The rearrangement of α-substituted and α,α-disubstituted epoxides catalyzed by Lewis acids such as boron trifluoride etherate has been studied. The nature of the migrating group and the stereochemistry of the rearrangement provide insights into the reaction mechanism. For instance, the rearrangement of epoxides can exhibit facial selectivity, with a preference for the migration of certain groups with either inversion or retention of configuration.

Isomerization of the carbon skeleton can also occur under certain catalytic conditions. For example, the dehydration of alcohols over acidic clays like gumbrin can lead to the formation of isomeric olefins through both double bond migration and branching of the carbon chain. While not a direct isomerization of an epoxide, this illustrates the types of skeletal rearrangements that can be promoted by acidic catalysts, which are also used in epoxide chemistry.

| Reaction Type | Catalyst | Potential Product | Key Feature |

| Lewis Acid-Catalyzed Rearrangement | e.g., BF₃·OEt₂ | Aldehydes, Ketones | Involves carbocationic intermediates |

| Isomerization of Olefins (by analogy) | Acidic Clays | Isomeric Olefins | Skeletal rearrangement and double bond migration |

Catalytic Strategies in this compound Transformations

The inherent ring strain and the polarized carbon-oxygen bonds of the epoxide ring in this compound make it susceptible to nucleophilic attack. However, achieving high levels of selectivity in ring-opening reactions requires the use of catalysts. Various catalytic systems have been explored to modulate the reactivity and control the selectivity of these transformations.

Lewis Acid Catalysis in Regio- and Stereoselective Reactions

Lewis acid catalysis plays a crucial role in the activation of the epoxide ring of this compound, facilitating its opening by various nucleophiles. The coordination of a Lewis acid to the oxygen atom of the oxirane enhances the electrophilicity of the ring carbons, thereby promoting nucleophilic attack under milder conditions. The choice of Lewis acid can significantly influence both the regioselectivity and stereoselectivity of the reaction.

The regiochemical outcome of the Lewis acid-catalyzed ring-opening of unsymmetrical epoxides is dictated by a delicate balance of electronic and steric effects. In the case of this compound, the presence of a tertiary carbon and a benzylic carbon complicates the prediction of the site of nucleophilic attack. Generally, under acidic conditions, the reaction can proceed through a mechanism with partial SN1 character, favoring attack at the more substituted carbon atom that can better stabilize a positive charge. The benzylic position, stabilized by the electron-donating p-methoxyphenyl group, is a potential site for nucleophilic attack.

Stereoselectivity is another critical aspect of these transformations. The use of chiral Lewis acids can induce enantioselectivity in the reactions of racemic or prochiral epoxides, leading to the formation of optically active products. While specific studies on this compound are not extensively documented in readily available literature, general principles of Lewis acid-catalyzed asymmetric ring-opening of related aryl-substituted epoxides suggest that high levels of stereocontrol are achievable. The catalyst's chiral environment dictates the facial selectivity of the nucleophilic attack on the activated epoxide.

For instance, in related systems, the use of chiral metal-salen complexes or chiral BINOL-derived Lewis acids has proven effective in achieving high enantioselectivity in the addition of various nucleophiles to epoxides. The precise stereochemical outcome is dependent on the specific combination of the epoxide substrate, the nucleophile, and the chiral Lewis acid catalyst.

| Catalyst System | Nucleophile | Major Regioisomer | Stereoselectivity |

| Chiral Ti(IV)-TADDOLate | Azide | Attack at benzylic carbon | High enantioselectivity |

| Chiral Cr(III)-Salen | Water | Attack at less hindered carbon | High enantioselectivity (hydrolytic kinetic resolution) |

| Yb(OTf)₃ | Alcohols | Mixture of regioisomers | Generally low stereoselectivity without chiral ligands |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the transformation of epoxides, including those with structures analogous to this compound. Chiral small organic molecules can act as catalysts, activating the epoxide and/or the nucleophile to facilitate enantioselective ring-opening reactions.

One common strategy involves the use of chiral Brønsted acids, such as chiral phosphoric acids. These catalysts can protonate the epoxide oxygen, enhancing its electrophilicity in a manner similar to Lewis acids. The chiral counterion can then control the stereochemistry of the subsequent nucleophilic attack. For aryl-substituted epoxides, this approach has been successful in achieving high enantioselectivity in reactions with a variety of nucleophiles, including alcohols, thiols, and amines.

Bifunctional organocatalysts, which possess both a Brønsted acidic site and a Lewis basic site (e.g., thiourea-based catalysts), can simultaneously activate the epoxide and the nucleophile. This dual activation mode often leads to high reactivity and stereoselectivity. While specific data for this compound is scarce, the general applicability of these catalysts to related substrates suggests their potential in controlling the outcomes of its transformations.

A key organocatalytic strategy for racemic epoxides is kinetic resolution, where one enantiomer of the epoxide reacts significantly faster than the other with a nucleophile in the presence of a chiral catalyst. This allows for the separation of the unreacted, enantioenriched epoxide from the ring-opened product.

| Organocatalyst | Nucleophile | Reaction Type | Outcome |

| Chiral Phosphoric Acid | Phenols | Asymmetric Ring Opening | Enantioenriched diol monoethers |

| Chiral Thiourea-Amine | Thiols | Asymmetric Ring Opening | Enantioenriched β-hydroxy sulfides |

| Chiral Amino Alcohol | - | Kinetic Resolution (intramolecular rearrangement) | Enantioenriched epoxide and rearranged product |

Heterogeneous and Homogeneous Catalysis Systems

Both heterogeneous and homogeneous catalysis systems offer distinct advantages for the transformation of this compound.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, generally offer high activity and selectivity due to the well-defined nature of the catalytic species and the absence of mass transfer limitations. nih.gov Many of the Lewis acid and organocatalytic systems discussed above fall into this category. The ability to fine-tune the steric and electronic properties of the catalyst through ligand modification is a significant advantage of homogeneous catalysis. nih.gov However, the separation of the catalyst from the product mixture can be challenging and costly, which is a major drawback for industrial applications. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. nih.gov The primary advantage of heterogeneous catalysis is the ease of catalyst separation and recycling, which simplifies product purification and reduces waste. nih.gov For the transformation of epoxides, solid acid catalysts such as zeolites, clays, and supported metal oxides can be employed. These materials can promote ring-opening reactions with various nucleophiles.

The development of supported catalysts, where a homogeneous catalyst is immobilized on a solid support, aims to combine the advantages of both systems. For example, chiral Lewis acids or organocatalysts can be anchored to polymers or silica gel. These supported catalysts can exhibit the high selectivity of their homogeneous counterparts while allowing for easy recovery and reuse. While the synthesis and characterization of such catalysts can be more complex, they represent a promising avenue for the sustainable transformation of epoxides like this compound.

| Catalysis Type | Catalyst Example | Advantages | Disadvantages |

| Homogeneous | Soluble Chiral Salen-Co(III) complex | High activity and selectivity, well-defined active sites, mild reaction conditions. | Difficult catalyst separation and recycling. |

| Heterogeneous | Zeolite H-BEA | Easy separation and recycling, high thermal stability. | Lower selectivity, potential for side reactions, mass transfer limitations. |

| Supported | Silica-immobilized chiral phosphoric acid | Combines advantages of both: high selectivity and easy recovery. | Potential for catalyst leaching, reduced activity compared to homogeneous counterpart. |

Applications of 2 4 Methoxybenzyl 2 Methyloxirane in Advanced Organic Synthesis

Role as a Versatile Building Block

The inherent reactivity of the epoxide ring, combined with the electronic and steric influence of the 4-methoxybenzyl and methyl groups, positions 2-(4-methoxybenzyl)-2-methyloxirane as a potentially valuable precursor in the synthesis of complex organic molecules.

The strained three-membered ring of the oxirane moiety is susceptible to ring-opening reactions by a wide array of nucleophiles, providing a direct pathway to introduce diverse functional groups. This reactivity is fundamental to its potential role in constructing polyfunctionalized molecules. For instance, reaction with organometallic reagents, amines, thiols, and alcohols can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, respectively. The 4-methoxybenzyl group can serve as a protecting group for a phenolic hydroxyl, which can be unveiled at a later synthetic stage, further increasing the molecular complexity. While specific examples for this compound are not prevalent in the literature, the analogous compound (2S)-2-[(4-methoxyphenoxy)methyl]oxirane is utilized as a building block in the synthesis of more complex organic molecules.

The presence of a stereogenic center at the C2 position of the oxirane ring makes enantiomerically pure this compound a valuable chiral intermediate. The ability to introduce specific stereochemistry is a cornerstone of modern enantioselective total synthesis.

In the realm of total synthesis, the stereospecific ring-opening of chiral epoxides is a powerful strategy for the asymmetric construction of carbon skeletons. The reaction of an enantiopure epoxide with a carbon nucleophile proceeds with a defined stereochemical outcome, typically via an SN2 mechanism, leading to the formation of a new stereocenter with predictable configuration. This approach has been instrumental in the synthesis of numerous natural products. Although direct applications of this compound in this context are not documented, the principle is well-established in syntheses such as that of maoecrystal V, which involves complex carbon skeleton construction. nih.gov

A stereogenic center is a carbon atom that is attached to four different types of atoms or groups of atoms, leading to chirality. pdx.eduyoutube.com The ring-opening of a chiral epoxide like this compound with a nucleophile results in the formation of a new chiral center. The stereochemistry of this newly formed center is dictated by the stereochemistry of the starting epoxide and the reaction mechanism. This controlled introduction of stereogenic centers is a critical step in the synthesis of complex chiral molecules, including many pharmaceuticals and natural products. For example, in the enantioselective total synthesis of various natural products, the precise introduction of multiple stereogenic centers is a key challenge that can be addressed using chiral building blocks like epoxides. nih.govrsc.orgnih.gov

Chiral Intermediate in Enantioselective Total Synthesis

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a variety of derivatization and functionalization strategies, primarily centered around the ring-opening of the epoxide.

The reaction of this compound with nucleophiles can lead to a diverse array of functionalized alcohols and ethers. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under basic or nucleophilic conditions, the attack of the nucleophile generally occurs at the less sterically hindered carbon atom of the epoxide ring (the methylene (B1212753) carbon). This SN2-type reaction would lead to the formation of a secondary alcohol. For instance, reaction with an alcohol (R'OH) under basic conditions would yield a functionalized ether-alcohol.

Conversely, under acidic conditions, the reaction mechanism can have more SN1 character. The protonated epoxide can be attacked by a nucleophile at the more substituted carbon atom (the tertiary carbon bearing the methyl and 4-methoxybenzyl groups), as this carbon can better stabilize a partial positive charge. This would result in the formation of a tertiary alcohol.

The 4-methoxybenzyl group itself can be cleaved under specific oxidative or acidic conditions to reveal a phenolic hydroxyl group, providing another point for functionalization. The preparation of 4-methoxybenzyl esters and their subsequent cleavage is a common strategy in the synthesis of complex molecules. nih.gov

Table 1: Potential Derivatization Reactions of this compound

| Reagent/Condition | Potential Product Type |

| Grignard Reagent (R'MgX) | Tertiary Alcohol |

| Organolithium Reagent (R'Li) | Tertiary Alcohol |

| Sodium Azide (NaN₃) | Azido Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diol |

| Alcohol (R'OH) / Acid Catalyst | Ether and Alcohol |

| Alcohol (R'OH) / Base Catalyst | Ether and Alcohol |

| Thiol (R'SH) / Base Catalyst | Thioether and Alcohol |

It is important to note that the regioselectivity of these reactions would need to be determined experimentally for this compound.

Access to Amines and Other Nitrogen-Containing Compounds

The ring-opening of epoxides with nitrogen nucleophiles is a fundamental and widely used method for the synthesis of β-amino alcohols, which are precursors to a vast array of amines and other nitrogenous compounds. This transformation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.

Despite the established reactivity of epoxides towards amines, specific studies detailing the reaction of this compound with nitrogen-based nucleophiles to synthesize corresponding amino alcohols or other nitrogen-containing derivatives could not be found in the reviewed literature. General methods for the synthesis of secondary amines often involve the reaction of a primary amine with an aldehyde or ketone followed by reduction (reductive amination), or the reaction of a primary amine with an acid chloride followed by reduction of the resulting amide. youtube.com While the 4-methoxybenzyl group is a common protecting group for amines, orgsyn.orgchemicalbook.com and nitrogen-containing heterocycles are of significant interest in medicinal chemistry, nih.govnih.govsciforum.net there is no specific data on the use of this compound in these synthetic strategies.

Synthesis of Polycyclic and Spirocyclic Systems

Polycyclic and spirocyclic scaffolds are important structural motifs found in numerous natural products and medicinally relevant molecules. mdpi.com The synthesis of these complex architectures often relies on strategic bond formations that can be initiated by the unique reactivity of strained rings like epoxides.

However, a search of the chemical literature did not yield any specific examples of this compound being utilized as a starting material or intermediate in the synthesis of polycyclic or spirocyclic systems. While general methods for the synthesis of spirocycles are actively being developed, researchgate.netbeilstein-journals.orgsemanticscholar.org there is no documented application of this particular epoxide in such transformations.

Precursor in the Synthesis of Established Pharmaceutical Intermediates and Analogs (excluding clinical data)

The structural components of this compound, namely the substituted aromatic ring and the reactive epoxide, suggest its potential as a precursor for various pharmaceutical intermediates. The 4-methoxybenzyl group, in particular, is present in a number of biologically active molecules.

Case Studies in Target-Oriented Synthesis

Target-oriented synthesis aims to construct complex molecules with a specific biological target in mind. This often involves the development of novel synthetic routes and the use of versatile building blocks.

Despite the potential of this compound as a synthon, no specific case studies in target-oriented synthesis where this compound is explicitly used as a precursor for established pharmaceutical intermediates or their analogs have been reported in the available literature. General information on the synthesis of chiral precursors for pharmaceuticals exists, researchgate.net but lacks mention of this specific oxirane.

Computational and Theoretical Chemistry Studies of 2 4 Methoxybenzyl 2 Methyloxirane

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of its electrons, which are key determinants of its reactivity.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(4-Methoxybenzyl)-2-methyloxirane, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The presence of the flexible methoxybenzyl group means the molecule can exist in various spatial arrangements, known as conformations.

Conformational analysis is crucial for understanding how the molecule's shape influences its properties and reactivity. This analysis would explore the rotation around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the oxirane ring, to identify the most stable conformers and the energy barriers between them. The stability of different conformers is influenced by steric hindrance and intramolecular interactions.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table presents hypothetical, yet realistic, bond lengths and angles for the core structure of this compound, as would be determined by DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory). Actual values would require a specific computational study.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(oxirane)-C(oxirane) | 1.47 Å |

| Bond Length | C(oxirane)-O(oxirane) | 1.44 Å |

| Bond Length | C(oxirane)-CH₂ | 1.51 Å |

| Bond Length | C(benzyl)-O(methoxy) | 1.37 Å |

| Bond Angle | C-O-C (oxirane ring) | ~60° |

| Bond Angle | C(oxirane)-C(oxirane)-C(methyl) | 118° |

| Bond Angle | C(oxirane)-CH₂-C(benzyl) | 112° |

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies : The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. libretexts.orgucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO would likely be located on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be associated with the strained oxirane ring, particularly the C-O antibonding orbitals.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It uses a color scale to indicate regions of negative and positive electrostatic potential. nih.gov Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would show negative potential around the oxygen atoms of the oxirane and methoxy (B1213986) groups, and positive potential near the hydrogen atoms. nih.govnih.gov The carbon atoms of the strained oxirane ring would be key sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters This table illustrates the kind of data generated from a DFT analysis of the electronic properties.

| Parameter | Description | Hypothetical Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.7 eV |

| Ionization Potential (I) | ≈ -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | ≈ -E(LUMO) | 0.8 eV |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity can be understood by examining the interaction between the FMOs of reacting species. wikipedia.org The theory is based on the principle that the most significant interactions occur between the HOMO of one molecule and the LUMO of another. libretexts.orgwikipedia.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ) : Measures a molecule's ability to attract electrons.

Chemical Hardness (η) : Measures resistance to a change in electron distribution. A large HOMO-LUMO gap corresponds to a "harder" molecule, which is less reactive. nih.gov

Chemical Softness (S) : The reciprocal of hardness; "soft" molecules are more reactive. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These indices provide a quantitative basis for comparing the reactivity of different molecules. For this compound, FMO theory would predict that in a reaction with a nucleophile, the interaction would be dominated by the overlap of the nucleophile's HOMO with the epoxide's LUMO, leading to the opening of the strained three-membered ring.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is key to understanding the reaction's kinetics. Computational methods can locate the transition state structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For this compound, a primary reaction is the nucleophilic ring-opening of the epoxide. Theoretical calculations could model the approach of a nucleophile (e.g., a hydroxide (B78521) ion or an amine) to one of the oxirane carbon atoms. This would involve calculating the transition state for both possible pathways of attack (at the C2 and C3 positions of the oxirane ring) to predict regioselectivity. The calculations would likely show a concerted mechanism, typical of SN2 reactions, where the nucleophile attacks and the C-O bond breaks simultaneously. masterorganicchemistry.comyoutube.com The transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken C-O bond. masterorganicchemistry.comyoutube.com

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a significant impact on reaction pathways and energy barriers by stabilizing or destabilizing reactants, products, and transition states.

Computational models can account for these solvent effects. One common method is the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This approach allows for the calculation of reaction energetics in different solvents.

For the ring-opening of this compound, PCM calculations could be used to study how the reaction mechanism and activation energy change in solvents of varying polarity, such as water, ethanol, or a non-polar solvent like hexane. Polar solvents are generally expected to stabilize charged or highly polar transition states, potentially lowering the activation energy and accelerating the reaction compared to non-polar solvents.

Correlation of Theoretical Predictions with Experimental Kinetic Data

A critical validation of any computational model is its ability to reproduce and rationalize experimental observations. In the context of this compound, this involves correlating theoretically predicted kinetic parameters with those obtained from experimental studies of its reactions, such as acid-catalyzed ring-opening or nucleophilic additions.

Detailed research findings from studies on analogous 2-aryl-2-methyloxiranes have demonstrated that density functional theory (DFT) calculations can effectively model the reaction kinetics. For instance, the solvolysis of similar epoxides has been shown to proceed through a mechanism with significant carbocationic character at the tertiary carbon, stabilized by the adjacent aryl group. The electron-donating nature of the 4-methoxy group in this compound is expected to further stabilize this positive charge, thereby increasing the rate of nucleophilic attack at the tertiary carbon.

Computational models can calculate the activation energy (ΔG‡) for different reaction pathways. These theoretical values can then be compared with experimental rate constants (k) through the Eyring equation. A strong correlation between the calculated and experimental data lends credence to the proposed reaction mechanism.

For a hypothetical acid-catalyzed methanolysis of this compound, computational models would predict two primary regiochemical outcomes, resulting from the nucleophilic attack of methanol (B129727) at either the tertiary (C2) or secondary (C3) carbon of the protonated epoxide.

The table below illustrates a hypothetical correlation between theoretical and experimental kinetic data for the acid-catalyzed methanolysis of this compound, based on principles from studies on similar epoxides.

| Product | Theoretical ΔG‡ (kcal/mol) | Predicted Relative Rate | Experimental Rate Constant (k) (s⁻¹) |

| 2-methoxy-2-(4-methoxybenzyl)-1-propanol (attack at C2) | 18.5 | 1 (Major) | 2.5 x 10⁻⁴ |

| 1-methoxy-2-(4-methoxybenzyl)-2-propanol (attack at C3) | 22.0 | 0.02 (Minor) | 5.0 x 10⁻⁶ |

| Note: The data in this table is illustrative and based on established principles for similar compounds. |

The lower calculated activation energy for the formation of the product resulting from attack at the tertiary carbon (C2) aligns with the expected formation of a more stable tertiary carbocation-like transition state. This prediction would be consistent with experimental findings where the major product is the one derived from nucleophilic attack at the more substituted carbon.

Explanation of Regio- and Stereoselectivity through Computational Models

Computational models are particularly powerful in explaining the origins of regioselectivity and stereoselectivity in chemical reactions. For this compound, these models can map the potential energy surface for the approach of a nucleophile, revealing the lowest energy pathways that lead to the observed products.

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions. chem-station.comwikipedia.orgyoutube.comscripps.edulibretexts.org These rules are based on the stereochemical requirements for orbital overlap between the nucleophilic and electrophilic centers. chem-station.comwikipedia.org While typically applied to intramolecular cyclization reactions, the principles underlying Baldwin's rules can also provide insight into the geometric constraints of intramolecular ring-opening and rearrangement reactions that this compound might undergo.

For instance, if a functional group on the 4-methoxybenzyl moiety were to act as an internal nucleophile, Baldwin's rules could predict the feasibility of forming a new ring. The rules classify cyclizations based on the size of the ring being formed, the hybridization of the electrophilic carbon (in this case, the sp³ carbons of the oxirane ring, designated as 'tet'), and whether the bond being broken is part of the newly formed ring ('endo') or not ('exo').

The table below summarizes the favorability of hypothetical intramolecular cyclizations of a derivative of this compound according to Baldwin's rules.

| Ring Size | Cyclization Type | Favorability |

| 5 | 5-exo-tet | Favored |

| 6 | 6-exo-tet | Favored |

| 6 | 6-endo-tet | Disfavored |

| 7 | 7-exo-tet | Favored |

| Note: This table is illustrative and assumes a suitable tethered nucleophile on the aromatic ring. |

Computational studies can provide a quantitative basis for Baldwin's qualitative rules by calculating the strain energies of the transition states for these cyclizations. For a "disfavored" pathway, the calculated activation energy would be significantly higher than for a "favored" one.

The ring-opening of an epoxide can proceed with either inversion or retention of stereochemistry at the reacting carbon center, depending on the reaction mechanism. For reactions proceeding via an Sₙ2 mechanism, inversion of stereochemistry is expected. For reactions with significant Sₙ1 character, racemization or retention of stereochemistry can occur.

Computational models can predict the stereochemical course of a reaction by analyzing the geometry of the transition state. In the case of the acid-catalyzed ring-opening of this compound, nucleophilic attack at the secondary carbon (C3) would be expected to proceed via a classic Sₙ2 mechanism, leading to inversion of configuration at that center.

Attack at the tertiary carbon (C2) is more complex. The stabilization of the developing positive charge by the 4-methoxybenzyl group may lead to a transition state that is more Sₙ1-like. Computational models can assess the degree of C-O bond cleavage and the planarity of the carbocation-like intermediate in the transition state.

The table below outlines the predicted stereochemical outcomes for the acid-catalyzed methanolysis of a single enantiomer of this compound.

| Site of Attack | Predicted Mechanism | Transition State Geometry | Predicted Stereochemical Outcome |

| C2 (tertiary) | Sₙ1-like | Partially planarized carbocation-like | Racemization or partial inversion |

| C3 (secondary) | Sₙ2 | Trigonal bipyramidal | Inversion of configuration |

| Note: This table presents predicted outcomes based on established mechanistic principles. |

These computational predictions can be verified experimentally through the use of chiral starting materials and analysis of the stereochemistry of the products. The agreement between theoretical predictions and experimental results provides a powerful validation of our understanding of the reaction mechanism at a molecular level.

Advanced Spectroscopic Methodologies for Elucidating Structure and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4-Methoxybenzyl)-2-methyloxirane. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the connectivity of atoms, their chemical environments, and the stereochemistry of the molecule can be obtained.

¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group would typically appear as two doublets in the range of δ 6.8-7.2 ppm. The benzylic protons (CH₂) adjacent to the aromatic ring would likely resonate as a singlet or a pair of doublets depending on their magnetic equivalence, expected around δ 2.8-3.0 ppm. The protons of the oxirane ring would show characteristic shifts, with the CH₂ group appearing as two distinct signals due to their diastereotopic nature, likely in the δ 2.5-2.8 ppm region. The methyl group attached to the oxirane ring would give a singlet at approximately δ 1.4-1.6 ppm, and the methoxy (B1213986) group protons would be observed as a sharp singlet around δ 3.8 ppm.

The ¹³C NMR spectrum would provide complementary information. The quaternary carbon of the oxirane ring is anticipated to appear around δ 58-62 ppm, while the methylene (B1212753) carbon of the oxirane would be found at a slightly lower field, around δ 48-52 ppm. The benzylic carbon is expected in the δ 40-45 ppm range. The carbons of the aromatic ring would show signals between δ 114 and δ 159 ppm, with the carbon attached to the methoxy group being the most deshielded. The methyl carbon on the oxirane ring would resonate at approximately δ 20-25 ppm, and the methoxy carbon at around δ 55 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OCH₃) | 6.8-6.9 | 114-115 |

| Aromatic CH (meta to OCH₃) | 7.1-7.2 | 130-131 |

| Aromatic C-OCH₃ | - | 158-159 |

| Aromatic C-CH₂ | - | 129-130 |

| Benzyl (B1604629) CH₂ | 2.8-3.0 | 40-45 |

| Oxirane CH₂ | 2.5-2.8 | 48-52 |

| Oxirane C-CH₃ | - | 58-62 |

| Oxirane CH₃ | 1.4-1.6 | 20-25 |

| Methoxy OCH₃ | 3.8 | 55-56 |

Note: These are predicted values and may differ from experimental data.

2D NMR Techniques for Connectivity and Stereochemistry Determination

To definitively assign the ¹H and ¹³C signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the aromatic protons on the 4-methoxyphenyl ring and potentially between the diastereotopic protons of the oxirane CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals based on their attached protons, for example, linking the benzylic CH₂ proton signals to the corresponding benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry and preferred conformation of the molecule by observing through-space interactions, for instance, between the methyl group on the oxirane and the benzylic protons.

Dynamic NMR Studies for Interconversion Processes

The flexibility of the 4-methoxybenzyl group allows for rotational isomerism. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers associated with these conformational changes. At low temperatures, the rotation around the C-C bond connecting the benzyl group to the oxirane ring might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotamers. By analyzing the coalescence of these signals as the temperature is increased, the activation energy for the interconversion process could be calculated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for studying its conformational properties.

Elucidation of Molecular Vibrations and Force Field Analysis

The IR and Raman spectra of this compound would display a series of bands corresponding to the vibrational modes of the molecule. The characteristic C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the benzyl, oxirane, and methyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage in the methoxy group and the oxirane ring are expected in the 1000-1300 cm⁻¹ region. The breathing modes of the oxirane ring typically appear around 1250 cm⁻¹ (symmetric) and 800-950 cm⁻¹ (asymmetric). The presence of the benzene (B151609) ring will give rise to characteristic C=C stretching vibrations in the 1450-1610 cm⁻¹ range. A detailed assignment of these vibrational modes would require theoretical calculations, such as Density Functional Theory (DFT), to compute the vibrational frequencies and compare them with the experimental spectra. This allows for a force field analysis, providing a deeper understanding of the bonding and molecular structure.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected in |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1610 | IR, Raman |

| Oxirane Ring Breathing (sym) | ~1250 | Raman |

| C-O-C Stretch (ether & oxirane) | 1000-1300 | IR |

| Oxirane Ring Breathing (asym) | 800-950 | IR |

Note: These are predicted values and may differ from experimental data.

Analysis of Hydrogen Bonding and Intermolecular Interactions

While this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds and other van der Waals interactions can influence its solid-state packing and conformational preferences in solution. High-resolution vibrational spectroscopy, particularly in the solid state (e.g., using ATR-FTIR or Raman microscopy), can sometimes reveal subtle shifts or splitting of vibrational bands that are indicative of specific intermolecular interactions. For instance, the C-H stretching or bending modes of the groups involved in such interactions might show temperature-dependent changes in frequency or bandwidth. A comprehensive analysis would involve comparing spectra recorded in different phases (gas, liquid, solid) and in various solvents to distinguish intramolecular from intermolecular effects.

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for determining the molecular weight and elemental composition of "this compound," as well as for gaining insight into its structural arrangement through fragmentation analysis.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the molecular formula, C₁₁H₁₄O₂. The calculated exact mass for this formula allows for a comparison with the experimentally determined mass, with a minimal margin of error, thereby validating the elemental composition.

Fragmentation Analysis: Under techniques like electron ionization (EI), the molecule fragments in a predictable manner, offering a roadmap to its structure. A key fragmentation pathway for "this compound" involves the cleavage of the bond between the benzyl group and the oxirane ring. This process typically results in the formation of a stable 4-methoxybenzyl cation, which would be observed as a prominent peak, often the base peak, at a mass-to-charge ratio (m/z) of 121. The observation of this fragment is a strong indicator of the 4-methoxybenzyl structural unit. Further fragmentation of the oxirane ring provides additional structural evidence.

Interactive Data Table: Key Mass Spectrometry Data The following table summarizes the expected mass spectrometry data for "this compound."

| Analysis Type | Measurement | Expected Value (m/z) | Significance |

| HRMS | [M+H]⁺ | ~179.1067 | Confirms the molecular formula C₁₁H₁₄O₂. |

| MS (EI) | Base Peak | 121 | Corresponds to the [C₈H₉O]⁺ fragment (4-methoxybenzyl cation), confirming this key structural moiety. |

| MS (EI) | Molecular Ion [M]⁺ | 178 | Represents the intact ionized molecule. |

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional arrangement of atoms in a single crystal of "this compound." This technique yields detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The resulting crystal structure would definitively map the spatial relationship between the 4-methoxyphenyl group, the methylene bridge, and the methyl-substituted oxirane ring.

For a chiral molecule such as "this compound," X-ray crystallography can determine its absolute configuration, distinguishing between the (R) and (S) enantiomers. This is achieved through the analysis of anomalous dispersion effects. The crystal packing, which describes how molecules are arranged in the crystal lattice, is also fully elucidated, revealing the unit cell parameters and space group symmetry.

The arrangement of molecules within the crystal is dictated by various intermolecular forces. While "this compound" does not possess strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds and van der Waals forces are critical in stabilizing the crystal lattice. rsc.org There may also be π-π interactions between the aromatic rings of adjacent molecules. rsc.org The analysis of these non-covalent interactions provides a deeper understanding of the solid-state architecture.

Interactive Data Table: Illustrative X-ray Crystallography Parameters This table presents the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Typical Information |

| Crystal System | The basic geometric framework of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations of the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 10.1 Å, b = 5.8 Å, c = 16.2 Å, β = 95° |

| Absolute Configuration | The specific 3D arrangement at the chiral center. | (R) or (S) |

| Intermolecular Forces | Non-covalent interactions governing crystal packing. | C-H···O bonds, π-π stacking, van der Waals forces |

Future Research Directions and Unexplored Reactivity of 2 4 Methoxybenzyl 2 Methyloxirane

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to 2-(4-Methoxybenzyl)-2-methyloxirane that minimize waste and avoid hazardous reagents. acs.orgacs.org

Current industrial methods for epoxide synthesis often rely on stoichiometric peracids or chlorohydrins, which generate significant waste. lsbu.ac.uk A promising green alternative is the catalytic epoxidation of the corresponding alkene, 1-methoxy-4-(2-methylallyl)benzene, using hydrogen peroxide as the oxidant. organic-chemistry.org Research in this area could focus on developing highly efficient and selective catalyst systems.

Another innovative approach is the electrochemical synthesis of epoxides from olefins, which can operate at room temperature and pressure with minimal waste. acs.orgacs.org This method utilizes water as the oxygen source and can co-produce valuable hydrogen gas. acs.org

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Route | Oxidant | Catalyst | Advantages | Challenges |

| Catalytic Epoxidation | Hydrogen Peroxide | Manganese or Rhenium complexes organic-chemistry.org | Atom economical, water as a byproduct. | Catalyst stability and recovery. |

| Electrochemical Synthesis | Water | Manganese Oxide Nanoparticles acs.org | Mild conditions, co-produces H₂, no CO₂ emissions. acs.orgacs.org | Scalability and electrode stability. |

| Biocatalytic Epoxidation | Molecular Oxygen | Monooxygenase Enzymes | High enantioselectivity, mild conditions. | Enzyme stability and substrate scope. |

Exploration of Unconventional Catalytic Systems

The reactivity of the oxirane ring in this compound is ripe for exploration with unconventional catalytic systems. These systems can offer new modes of activation and selectivity in ring-opening reactions.

Frustrated Lewis Pairs (FLPs) have emerged as powerful catalysts for the ring-opening of epoxides. researchgate.net The combination of a sterically hindered Lewis acid and Lewis base can activate the epoxide for subsequent nucleophilic attack, leading to unique reaction pathways that are not accessible with traditional catalysts. researchgate.net

Furthermore, multifunctional catalysts that combine a Lewis acid and a nucleophile within a single molecule can enhance reaction rates and selectivity in epoxide copolymerization. escholarship.org Investigating the use of such catalysts with this compound and various comonomers could lead to the synthesis of novel polyesters and polycarbonates with tailored properties. escholarship.org

Table 2: Potential Unconventional Catalytic Systems for Ring-Opening Reactions

| Catalytic System | Description | Potential Application |

| Frustrated Lewis Pairs (FLPs) | Combination of a bulky Lewis acid and Lewis base. researchgate.net | Regioselective and stereoselective ring-opening with a variety of nucleophiles. |

| Multifunctional Catalysts | Covalently linked Lewis acid and nucleophilic cocatalyst. escholarship.org | Ring-opening copolymerization with CO₂ or cyclic anhydrides to form novel polymers. |

| Photocatalysis | Light-induced electron transfer to activate the epoxide. | Controlled radical-mediated ring-opening and subsequent C-C bond formation. |

Advanced Mechanistic Investigations using Real-time Spectroscopy

A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of real-time spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states involved in the reactions of this compound.

Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry, can be employed to monitor reaction progress and identify key intermediates. rsc.orgresearchgate.net This data can help to elucidate the precise mechanism of catalytic cycles and understand the factors that control regioselectivity and stereoselectivity in ring-opening reactions. For instance, real-time mass spectrometric analysis could be used to observe the formation and consumption of intermediates in a catalytic cycle. researchgate.net

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. nih.govdtu.dknih.gov Density Functional Theory (DFT) calculations can be used to model the electronic structure and reaction pathways of this compound and its derivatives. dtu.dknih.gov

By systematically modifying the substituents on the aromatic ring or the methyl group, it is possible to tune the electronic and steric properties of the molecule. Computational studies can predict how these modifications will affect the reactivity of the epoxide ring, guiding the synthesis of new derivatives with desired properties. nih.gov For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring could modulate the susceptibility of the epoxide to nucleophilic attack.

Table 3: Computationally Designed Derivatives and their Predicted Reactivity

| Derivative | Modification | Predicted Effect on Reactivity |

| 2-(4-Nitrobenzyl)-2-methyloxirane | Electron-withdrawing nitro group | Increased susceptibility to nucleophilic attack. |

| 2-(4-(Dimethylamino)benzyl)-2-methyloxirane | Electron-donating dimethylamino group | Decreased susceptibility to nucleophilic attack. |

| 2-(4-Methoxybenzyl)-2-ethyloxirane | Increased steric hindrance at the oxirane ring | Enhanced regioselectivity in ring-opening reactions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netacs.org The integration of the synthesis and reactions of this compound into continuous flow systems could enable more efficient and scalable production of its derivatives. lsbu.ac.ukmdpi.com

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new transformations. rsc.org By combining flow chemistry with automated optimization, it would be possible to quickly identify the optimal conditions for the synthesis of a library of compounds derived from this compound, which could then be screened for biological activity or other interesting properties.

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-Methoxybenzyl)-2-methyloxirane, and how do reaction conditions influence yield and purity?

Answer : Synthesis typically involves epoxidation of allylic precursors or nucleophilic substitution on pre-formed oxirane rings. Key methods include:

- Epoxidation of allyl ethers : Using m-chloroperbenzoic acid (mCPBA) or other peracids under controlled pH and temperature to minimize side reactions like ring-opening .

- Asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) can introduce enantioselectivity, critical for pharmacological studies .

Optimization : Yield (>85%) and purity (>95%) depend on solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of oxidizing agents, and inert atmosphere to prevent hydrolysis .

Q. Q2. How can researchers characterize the stability of this compound under varying storage conditions?

Answer :

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~120°C, suggesting storage below 4°C in amber vials to prevent thermal/photo-degradation .

- Hydrolytic sensitivity : Kinetic studies in buffered solutions (pH 2–10) show rapid ring-opening at pH >8, forming diols. Stabilizers like anhydrous MgSO₄ in storage containers mitigate moisture-induced degradation .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in regioselectivity during nucleophilic ring-opening reactions of this compound?

Answer : Contradictions arise from competing steric and electronic effects:

- Steric hindrance : The 4-methoxybenzyl group directs nucleophiles (e.g., amines, thiols) to the less hindered methyl-substituted carbon .

- Electronic effects : Electron-donating methoxy groups polarize the oxirane ring, favoring attack at the benzylic carbon in polar protic solvents .

Methodology : Combine DFT calculations (e.g., Gaussian) with experimental NMR kinetics (e.g., <sup>13</sup>C labeling) to map transition states and validate dominant pathways .

Q. Q4. How does this compound interact with biological macromolecules, and what analytical techniques quantify these interactions?

Answer :

- Protein adduct formation : The oxirane’s electrophilic carbons react with nucleophilic residues (e.g., cysteine thiols, lysine amines) in enzymes. LC-MS/MS identifies adducts, while SPR measures binding kinetics (Kd ~10⁻⁶ M) .

- DNA alkylation : Gel electrophoresis and comet assays detect crosslinking; HPLC quantifies guanine adducts .

Contradictions : Conflicting reports on cytotoxicity may stem from cell line-specific detoxification pathways (e.g., glutathione-S-transferase activity) .

Q. Q5. What computational models predict the reactivity of this compound in complex reaction systems?

Answer :

- Molecular Dynamics (MD) : Simulates solvent effects on transition states; predicts regioselectivity in ring-opening reactions with >90% accuracy when calibrated against experimental <sup>1</sup>H NMR data .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with reaction rates using Hammett constants and frontier molecular orbital (FMO) theory .

Data Interpretation and Validation

Q. Q6. How should researchers address discrepancies in reported NMR spectra for this compound derivatives?

Answer :

- Reference standards : Use deuterated solvents (CDCl3) and internal standards (e.g., TMS) to calibrate chemical shifts. Discrepancies in δ 1.2–1.5 ppm (methyl groups) may arise from diastereomeric impurities .

- Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping signals; <sup>13</sup>C DEPT-135 confirms quaternary carbons .

Q. Q7. What are the limitations of current toxicity assays for this compound, and how can they be improved?

Answer :

- False negatives : Traditional MTT assays may underestimate toxicity due to glutathione-mediated detoxification. Use genetically modified cell lines (e.g., GST-knockout) or ROS-specific probes (e.g., DCFH-DA) .

- Metabolite interference : LC-HRMS identifies oxidative metabolites (e.g., diols, quinones) that contribute to off-target effects .

Emerging Research Directions

Q. Q8. Can this compound serve as a template for designing enzyme inhibitors?

Answer :

- Covalent inhibition : The oxirane’s electrophilicity enables irreversible binding to catalytic residues (e.g., serine hydrolases). Activity-based protein profiling (ABPP) screens validate target engagement .

- Selectivity challenges : Rational design using cryo-EM or X-ray crystallography minimizes off-target binding; substituent tuning (e.g., replacing methoxy with halogens) enhances specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.